Antiviral Potency vs. Original Hit
Ebov-IN-10 (Compound 57) exhibits a 31-fold improvement in antiviral potency (EC50) relative to the original thiophene hit (Compound 1) in the same pEBOV pseudotype assay [1]. This optimization was achieved through rational medicinal chemistry modification of the thiophene scaffold, specifically the positioning of the oxy-piperidine substituent [1].
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | 0.19 μM (95% CI: 0.09–0.31 μM) |
| Comparator Or Baseline | Compound 1 (Initial Hit): 1.50 μM (95% CI: 1.18–1.82 μM) |
| Quantified Difference | 7.9-fold lower EC50 (31-fold improvement in potency) |
| Conditions | EBOV-GP pseudotyped virus (pEBOV) infection assay in VeroE6 cells |
Why This Matters
This quantitative differentiation demonstrates the superior antiviral activity of Ebov-IN-10 over the starting chemical matter, establishing it as a more potent tool for probing EBOV entry and a stronger candidate for further development.
- [1] Morales-Tenorio M, Lasala F, Garcia-Rubia A, et al. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood-Brain Barrier-Permeable Ebola Virus Entry Inhibitors. J Med Chem. 2024;67(18):16381-16402. View Source
